

A Comparative Guide to Experimental and Theoretical Spectroscopic Data for Ethynethiol

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Compound of Interest

Compound Name: Ethynethiol

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This guide provides a detailed comparison of available experimental and theoretical spectroscopic data for **ethynethiol** (HCCSH), a metastable isomer of thioketene. Due to its transient nature, gas-phase rotational spectroscopy is the primary experimental technique through which **ethynethiol** has been characterized. This document summarizes the key findings in rotational spectroscopy, presents theoretical predictions for vibrational spectroscopy, and notes the absence of experimental data for vibrational and nuclear magnetic resonance (NMR) spectroscopy in the reviewed literature.

Data Presentation

Rotational Spectroscopic Data

A comprehensive set of experimental and theoretical rotational constants, as well as centrifugal distortion constants, for the normal isotopic species of **ethynethiol** are presented in Table 1. The experimental values were obtained through a combination of Fourier-transform microwave and submillimeter-wave spectroscopies^{[1][2][3][4]}. The theoretical values were calculated using the coupled-cluster with singles, doubles, and perturbative triples (CCSD(T)) method with a correlation-consistent basis set (cc-pCVQZ)^{[1][2]}.

Table 1: Comparison of Experimental and Theoretical Rotational Spectroscopic Constants for **Ethynethiol** (in MHz)

Parameter	Experimental Value	Theoretical (ab initio) Value	% Error
Rotational Constants			
A	290848.7332(86)	293556	-0.92
B	5530.15556(68)	5545	-0.27
C	5427.79812(64)	5443	-0.28
Quartic Centrifugal Distortion Constants (x 103)			
ΔJ	1.3413(21)	1.35	-0.65
ΔJK	115.34(12)	118.2	-2.42
ΔK	6610	Not Reported	-
δJ	0.14327(38)	0.145	-1.19
δK	23.33(45)	21.7	7.51
Sextic Centrifugal Distortion Constants (x 106)			
ΦJK	0.165(42)	Not Reported	-
ΦKJ	-150(21)	Not Reported	-
ΦK	10100	Not Reported	-
ϕJ	0.000355(51)	Not Reported	-
ϕJK	0.106(18)	Not Reported	-
ϕK	22.1(8.4)	Not Reported	-

Values in parentheses represent 1σ uncertainty in the last digits. % Error = [(Experimental - Theoretical) / Theoretical] * 100

Vibrational Spectroscopic Data

Experimental infrared (IR) spectroscopic data for **ethynethiol** is not readily available in the literature, a consequence of its instability in the condensed phase. However, theoretical calculations provide insight into its vibrational frequencies. Table 2 presents the computed fundamental vibrational frequencies from a semi-empirical MINDO/3-FORCES MO calculation[5]. It is important to note that these values are from a lower level of theory compared to the rotational data and should be considered as approximations.

Table 2: Theoretical Fundamental Vibrational Frequencies for **Ethynethiol**

Vibrational Mode	Calculated Frequency (cm-1)	IR Intensity
C-H stretch	3315	0.66
C≡C stretch	Not Reported	Not Reported
C-S stretch	Not Reported	Not Reported
Bending modes	Not Reported	Not Reported

Further high-level theoretical studies are required to provide more accurate predictions of the vibrational spectrum of **ethynethiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

There is no experimental or theoretical NMR data available for **ethynethiol** in the reviewed literature. The high reactivity and short lifetime of this molecule make its study by conventional solution-state NMR spectroscopy extremely challenging.

Experimental and Theoretical Protocols

Experimental Rotational Spectroscopy

The experimental rotational spectrum of **ethynethiol** was measured using a combination of a Fourier-transform microwave (FTMW) spectrometer and a millimeter-wave direct absorption spectrometer[2][3][4].

- **Sample Generation:** **Ethynethiol** was produced in a supersonic expansion-electrical discharge source. A gas mixture of acetylene (HCCH) and hydrogen sulfide (H₂S) diluted in neon was subjected to a DC discharge[4].
- **FTMW Spectroscopy (Below 40 GHz):** Initial measurements of the a-type rotational transitions were performed using a cavity-based FTMW spectrometer. The transient molecules generated in the discharge were pulsed into a high-vacuum chamber containing the microwave cavity.
- **Millimeter-wave Spectroscopy (280-660 GHz):** Higher frequency a-type and b-type transitions were measured using a millimeter-wave absorption spectrometer equipped with a radio frequency discharge source[2][3][4]. Double resonance techniques were employed to confirm assignments and extend the predictions to higher frequencies.

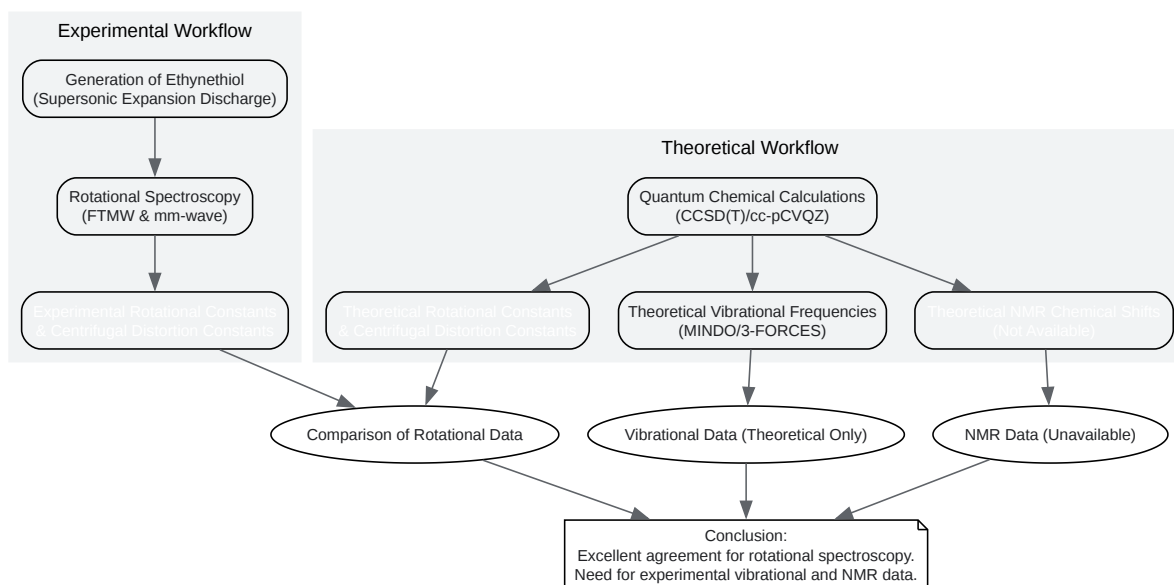
Computational Methods for Rotational Spectroscopy

The theoretical spectroscopic parameters for **ethynethiol** were obtained from high-level quantum chemical calculations[1][2].

- **Geometry Optimization:** The equilibrium geometry of **ethynethiol** was optimized using the coupled-cluster method with single, double, and perturbative triple excitations (ae-CCSD(T)) in conjunction with correlation-consistent core-valence basis sets of increasing size (cc-pCVXZ, where X = D, T, Q)[2].
- **Spectroscopic Constants:** The equilibrium rotational constants and quartic centrifugal distortion constants were calculated at the ae-CCSD(T)/cc-pCVQZ level of theory[1].

Visualization of the Comparison Workflow

The logical workflow for comparing the experimental and theoretical spectroscopic data for **ethynethiol** is depicted in the following diagram.



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Caption: Workflow for comparing experimental and theoretical spectroscopic data of ethynethiol.

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